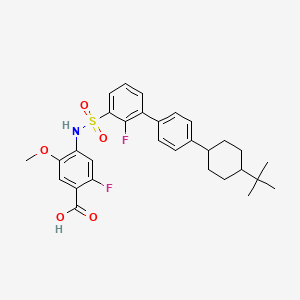
Hsd17B13-IN-47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-47 is a chemical compound that has garnered significant interest in recent years due to its potential therapeutic applications, particularly in the treatment of liver diseases. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is associated with lipid metabolism and liver function. This compound has shown promise in preclinical studies for its ability to modulate lipid droplet formation and reduce liver inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-47 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and environmentally friendly. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-47 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Hsd17B13-IN-47 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Investigated for its effects on lipid droplet formation and cellular lipid metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of liver diseases, such as nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.
Mechanism of Action
Hsd17B13-IN-47 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipids and the formation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the formation of lipid droplets and modulates lipid metabolism, leading to a reduction in liver inflammation and fibrosis. The molecular targets and pathways involved include the modulation of lipid droplet-associated proteins and the regulation of lipid metabolism pathways.
Comparison with Similar Compounds
Hsd17B13-IN-47 is unique compared to other similar compounds due to its high selectivity and potency as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13. Similar compounds include:
BI-3231: Another potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13, used as a chemical probe in scientific research.
Hsd17B13-IN-45: A related compound with similar inhibitory activity but different pharmacokinetic properties.
Hsd17B13-IN-50: A newer compound with improved selectivity and potency compared to earlier inhibitors.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, selectivity, and potency, making this compound a unique and valuable tool in the study and treatment of liver diseases.
Properties
Molecular Formula |
C30H33F2NO5S |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
4-[[3-[4-(4-tert-butylcyclohexyl)phenyl]-2-fluorophenyl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C30H33F2NO5S/c1-30(2,3)21-14-12-19(13-15-21)18-8-10-20(11-9-18)22-6-5-7-27(28(22)32)39(36,37)33-25-17-24(31)23(29(34)35)16-26(25)38-4/h5-11,16-17,19,21,33H,12-15H2,1-4H3,(H,34,35) |
InChI Key |
YYYZPFNIERYGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=CC=C3)S(=O)(=O)NC4=C(C=C(C(=C4)F)C(=O)O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


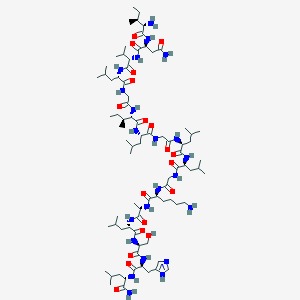

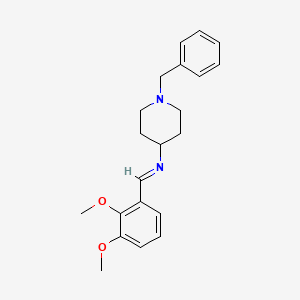

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
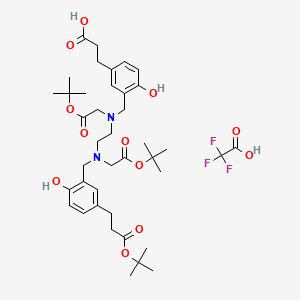
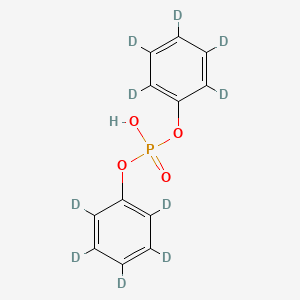
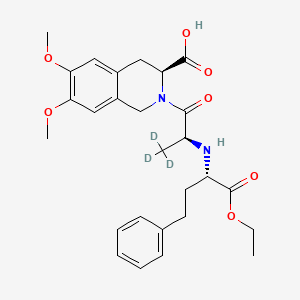
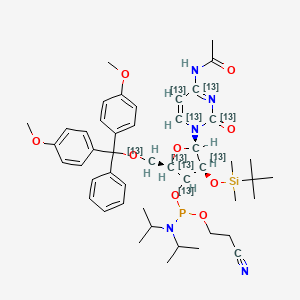
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)
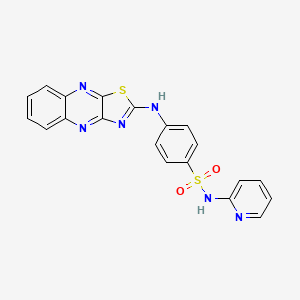

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
